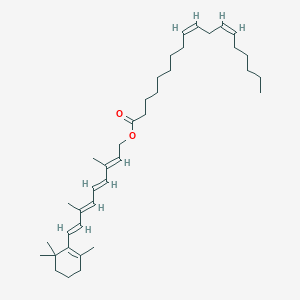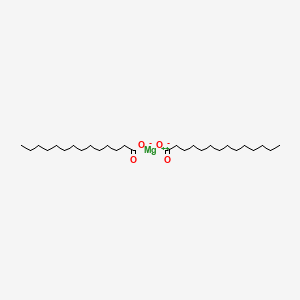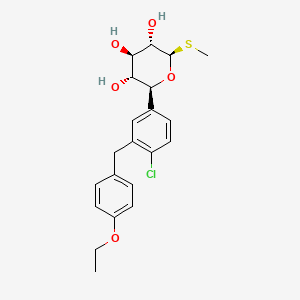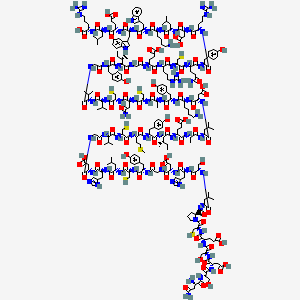
Deuterium bromide
描述
Deuterium bromide (DBr) is a diatomic molecule composed of deuterium (²H) and bromine (⁷⁹Br or ⁸¹Br). It is the deuterated analog of hydrogen bromide (HBr), where the hydrogen atom is replaced by its heavier isotope, deuterium. DBr is extensively used in ultrafast spectroscopy and quantum dynamics studies due to its isotopic purity and distinct vibrational/electronic properties . Key applications include probing coherent electronic-vibrational dynamics via attosecond transient absorption spectroscopy, where DBr’s spin-orbit coupling (0.328 eV) and vibrational frequencies (e.g., 0.209 eV for X²Π states) are critical .
准备方法
Synthetic Routes and Reaction Conditions: Deuterium bromide can be synthesized through several methods:
-
Direct Synthesis: One common method involves the direct reaction of deuterium gas with bromine gas at elevated temperatures. The reaction is as follows: [ \text{D}_2 + \text{Br}_2 \rightarrow 2 \text{DBr} ] This method requires careful control of temperature and pressure to ensure the complete reaction of the gases.
-
Deuteration of Hydrogen Bromide: Another method involves the deuteration of hydrogen bromide using deuterium oxide (heavy water). The reaction is catalyzed by a strong acid or base: [ \text{HBr} + \text{D}_2\text{O} \rightarrow \text{DBr} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the direct synthesis method due to its efficiency and scalability. The reaction is carried out in specialized reactors designed to handle the corrosive nature of bromine and the high reactivity of deuterium gas.
化学反应分析
Deuterium bromide undergoes various chemical reactions, including:
-
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by another nucleophile. For example: [ \text{DBr} + \text{NaOH} \rightarrow \text{D}_2\text{O} + \text{NaBr} ]
-
Elimination Reactions: this compound can undergo elimination reactions to form alkenes. For instance, in the presence of a strong base, this compound can eliminate a deuterium and bromine atom to form an alkene: [ \text{DBr} + \text{NaOH} \rightarrow \text{D}_2\text{O} + \text{NaBr} ]
-
Deuterium Exchange: this compound can exchange its deuterium atom with hydrogen atoms in other compounds, a process known as deuterium exchange. This reaction is often used in labeling studies: [ \text{DBr} + \text{RH} \rightarrow \text{RDBr} + \text{H}_2 ]
科学研究应用
Deuterium bromide has several scientific research applications:
Spectroscopy: this compound is used in infrared and nuclear magnetic resonance (NMR) spectroscopy as a reference compound due to its distinct spectral properties.
Isotope Labeling: this compound is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.
Pharmaceutical Research: this compound is used in the synthesis of deuterated drugs, which have improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts.
Materials Science: this compound is used in the study of materials and their interactions with deuterium, providing insights into the behavior of hydrogen in various materials.
作用机制
The mechanism of action of deuterium bromide in chemical reactions involves the breaking and forming of bonds with deuterium and bromine atoms. The presence of deuterium, which has a higher mass than hydrogen, affects the reaction kinetics and the stability of the resulting compounds. In biological systems, deuterium-labeled compounds can be used to study metabolic pathways and enzyme mechanisms by tracking the movement of deuterium atoms.
相似化合物的比较
Comparison with Hydrogen Bromide (HBr)
Structural and Vibrational Properties
*Deuterium’s higher mass lowers vibrational frequencies compared to HBr. However, in reactions with atomic fluorine, DBr shows a higher fraction of energy channeled into vibration (61% vs. HBr’s 56%), likely due to altered reaction dynamics .
Electronic and Coherence Dynamics
- Electronic Coherence : DBr+ exhibits a low degree of electronic coherence (~0.1), significantly lower than atomic systems like krypton (0.6) . This is attributed to nuclear wave-packet dispersion in molecules.
- Decoherence Time : DBr’s electronic quantum beats decay over 177 ± 44 fs, compared to 119 ± 24 fs for HBr. The longer coherence in DBr arises from its higher mass, which reduces rotational misalignment post strong-field ionization .
Chemical Reactivity
- Stereochemical Addition : DBr adds to olefins (e.g., 1-phenylpropene) with 88% cis selectivity, consistent with HBr’s behavior, suggesting similar ion-pair mechanisms .
- Isotope Effects : Deuterium substitution alters energy partitioning in reactions. For example, in F + DBr → DF + Br, 61% of energy enters vibration vs. 56% for F + HBr → HF + Br .
Comparison with Other Deuterated Halides
Deutero-Ammonium Bromide (ND₄Br)
| Property | DBr | ND₄Br | Reference |
|---|---|---|---|
| Phase Transition | N/A | Enhanced Tc via F-substitution* | |
| Thermal Capacity | N/A | Measured from 17–300 K |
Deutero-Methyl Bromide (CD₃Br)
| Property | DBr | CD₃Br | Reference |
|---|---|---|---|
| IR Intensity | Core-level absorption | Reduced vs. CH₃Br | |
| Isotopic Purity | High (99%) | High |
CD₃Br’s infrared intensities are lower than CH₃Br due to deuterium’s mass effect, paralleling DBr’s vibrational frequency reduction compared to HBr .
Comparison with Non-Deuterated Halides
Hydrogen Chloride (HCl) and Hydrogen Iodide (HI)
| Property | DBr | HCl | HI | |
|---|---|---|---|---|
| Bond Strength (kJ/mol) | ~366 | ~427 | ~297 | |
| Vibrational Frequency | 0.148–0.209 eV | ~0.36 eV | ~0.23 eV |
DBr’s intermediate bond strength and vibrational frequencies make it ideal for studying isotope effects in diatomic systems, bridging the gap between HCl and HI.
Tert-Butyl Halides
| Property | DBr | (CH₃)₃CBr | Reference |
|---|---|---|---|
| Rotational Constants | N/A | 2.92 GHz (J=1←0) | |
| Quadrupole Coupling | N/A | 35Cl: -69.7 MHz |
While DBr is diatomic, studies on (CH₃)₃CBr highlight isotopic effects on rotational spectra, a principle applicable to DBr’s mass-dependent dynamics .
生物活性
Deuterium bromide (DBr) is a compound that has garnered interest in various scientific fields, particularly in drug discovery and biological research. This article explores the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.
Overview of this compound
This compound is a heavy isotope compound where hydrogen atoms are replaced by deuterium, an isotope of hydrogen containing one neutron. This substitution alters the physical and chemical properties of the compound, impacting its biological interactions. The unique characteristics of deuterium allow researchers to explore its role in biological systems and drug development.
1. Cell Growth and Metabolic Effects
Research indicates that deuterium-enriched environments can significantly influence cellular growth and metabolism. A study highlighted that a slight enrichment of deuterium in water can accelerate human cell growth by enhancing mitochondrial function and reducing reactive oxygen species (ROS) production . This finding suggests that deuterium may serve as a natural regulator of cellular growth.
Conversely, deuterium depletion has been shown to suppress cell proliferation by inducing oxidative stress. For instance, deuterium-depleted water (DDW) at concentrations of 20-130 ppm has been linked to inhibited cancer cell growth . These contrasting effects underscore the importance of deuterium concentration in cellular health.
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Oxidative Stress Regulation : Deuterium appears to modulate oxidative stress levels within cells. Increased deuterium concentrations help maintain redox balance, while depletion leads to oxidative damage .
- Enzyme Activity Modulation : Studies have shown that the activity of Na, K-ATPase increases with low levels of deuterium (0.04-0.05% D), enhancing cellular functions such as ion transport and energy metabolism .
- Pharmacokinetic Enhancements : In drug discovery, deuteration can improve the pharmacokinetic profiles of drugs by altering their metabolic pathways. For example, the deuterated drug deutetrabenazine demonstrated superior pharmacokinetic properties compared to its non-deuterated counterpart, leading to better efficacy and reduced side effects .
Case Study 1: Deutetrabenazine
Deutetrabenazine was the first deuterated drug approved by the FDA in 2017 for treating chorea associated with Huntington's disease. It exhibited enhanced pharmacokinetics due to slower metabolism, allowing for lower dosing frequencies and improved patient compliance .
Case Study 2: Donafenib
Another notable example is donafenib, a multi-kinase inhibitor derived from sorafenib through a deuteration process. Approved in China for hepatocellular carcinoma, donafenib showed improved efficacy and reduced adverse effects compared to its predecessor .
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Mechanism of Action | Therapeutic Use | Advantages of Deuteration |
|---|---|---|---|
| Deutetrabenazine | Inhibition of vesicular monoamine transporter 2 | Chorea in Huntington's disease | Improved PK parameters; reduced side effects |
| Donafenib | Multi-kinase inhibition | Hepatocellular carcinoma | Enhanced efficacy; lower dosing frequency |
| Deuterium-enriched water | Modulation of oxidative stress | Potential cell growth enhancer | Promotes mitochondrial health |
| Deuterium-depleted water | Induction of oxidative stress | Cancer treatment (inhibits tumor growth) | Suppresses cell proliferation |
常见问题
Basic Research Questions
Q. How is deuterium bromide synthesized and characterized for isotopic purity in laboratory settings?
this compound (DBr) is synthesized via the catalytic deuteration of hydrogen bromide (HBr) using deuterium gas (D₂) over platinum or palladium catalysts. Post-synthesis, purification involves fractional distillation under inert conditions to minimize isotopic exchange. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/²H decoupling) to confirm deuterium incorporation, complemented by mass spectrometry (MS) for isotopic ratio analysis. Contaminants like polybrominated byproducts require careful separation using preparative chromatography .
Q. What safety protocols are essential when handling this compound in experimental workflows?
Key protocols include:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors.
- Storage : Airtight containers in cool, dry areas away from reactive metals.
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels. These guidelines align with bromide-handling standards .
Advanced Research Questions
Q. How can researchers design experiments to quantify kinetic isotope effects (KIEs) in reactions utilizing this compound?
To measure KIEs:
- Experimental Setup : Parallel reactions using DBr and HBr under identical conditions (temperature, solvent, catalyst).
- Rate Measurement : Monitor reaction progress via in-situ techniques like FTIR or stopped-flow spectroscopy.
- Analytical Validation : Use HPLC-MS to quantify product ratios and calculate KIE values (e.g., ). Reference studies on deuterated anesthetics demonstrate reduced metabolic rates due to KIEs .
Q. What analytical strategies resolve conflicting data on deuterium incorporation when DBr is used in radical-mediated reactions?
Conflicting data (e.g., NMR inaccuracies from polybrominated impurities) are addressed by:
- Chromatographic Purification : Remove side products before analysis.
- Cross-Validation : Combine NMR with MS or isotope-ratio mass spectrometry (IRMS) for precise deuterium quantification.
- Statistical Modeling : Apply multivariate analysis to distinguish isotopic signals from noise .
Q. How does deuteration with DBr impact metabolic pathways in pharmacological models, and how is this assessed?
In vivo studies involve:
- Dosing : Administer DBr-derived compounds to model organisms (e.g., rodents).
- Metabolite Tracking : Use ²H-NMR or LC-MS to trace deuterium-labeled metabolites.
- Toxicity Assays : Measure serum bromide levels and hepatic enzymes (e.g., SGPT) to assess metabolic shifts. Deuteration in anesthetics reduced fluoride ion release by 15–76%, highlighting metabolic suppression .
Q. What methodologies ensure accurate measurement of deuterium-hydrogen exchange rates in DBr-containing systems?
Key approaches include:
- Isotopic Tracing : Introduce DBr into aqueous systems and monitor ²H₂O formation via NMR or IRMS.
- Time-Course Experiments : Sample at intervals to track exchange kinetics.
- Control Systems : Compare with HBr to isolate isotope-specific effects. Studies on total body water measurement using deuterium oxide provide methodological frameworks .
Q. Methodological Notes
属性
IUPAC Name |
(2H)bromane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH/h1H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXLSAUQHCOX-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315998 | |
| Record name | Hydrobromic acid-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
47% Solution in D2-O: Clear slightly yellow liquid with a bromine-like odor; [Acros Organics MSDS] | |
| Record name | Deuterium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20542 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13536-59-9 | |
| Record name | Hydrobromic acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13536-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013536599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrobromic acid-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deuterium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















